molecular formula C10H14N2O3 B1626614 N-(2-Ethoxyethyl)-2-nitroaniline CAS No. 95893-88-2

N-(2-Ethoxyethyl)-2-nitroaniline

Cat. No. B1626614
CAS RN: 95893-88-2
M. Wt: 210.23 g/mol
InChI Key: GXVMJWFIOFNZLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Ethoxyethyl)-2-nitroaniline is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-Ethoxyethyl)-2-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Ethoxyethyl)-2-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

95893-88-2

Product Name

N-(2-Ethoxyethyl)-2-nitroaniline

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

N-(2-ethoxyethyl)-2-nitroaniline

InChI

InChI=1S/C10H14N2O3/c1-2-15-8-7-11-9-5-3-4-6-10(9)12(13)14/h3-6,11H,2,7-8H2,1H3

InChI Key

GXVMJWFIOFNZLW-UHFFFAOYSA-N

SMILES

CCOCCNC1=CC=CC=C1[N+](=O)[O-]

Canonical SMILES

CCOCCNC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

According to the method of R. Iemura et al., J. Med. Chem., 29 1178-1183 (1986), combine 1-chloro-2-nitrobenzene (69.0 g, 440 mmol) and 2-aminoethyl ethyl ether (102.5 g, 1.15 mol) and heat to reflux. After 18 hours, cool and dilute the reaction mixture with ethyl acetate (400 mL). Extract with brine. Dry the organic layer over Na2SO4, filter, and evaporate in vacuo to give a residue. Chromatograph the residue on silica gel eluting with dichloromethane to give N-(2-ethoxyethyl)-2-nitroaniline.
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69 g
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102.5 g
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400 mL
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Synthesis routes and methods II

Procedure details

A mixture of o-nitrochlorobenzene (30 g) and 2-ethoxyethylamine (51 g) is stirred at 130° C. for 3 hours. After allowing to cool, ethyl acetate (150 ml) is added to the reaction mixture, and the ethyl acetate layer is separated, washed three times with saturated aqueous saline, dried over anhydrous magnesium sulfate, and then concentrated. The residue is distilled under reduced pressure to give N-(2-ethoxyethyl)-o-nitroaniline (42.9 g) as a reddish brown liquid, b.p. 144°-145.5° C./1.0 mmHg.
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30 g
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51 g
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150 mL
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solvent
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Synthesis routes and methods III

Procedure details

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